Gem-Dimethyl Lipophilicity Increase
The gem-dimethyl group at the 3-position increases calculated lipophilicity (cLogP) by approximately 0.5–0.8 log units compared to the non-gem-dimethyl analog methyl 4-(4-aminophenyl)butanoate. Using ChemAxon cLogP predictions, methyl 3-(4-aminophenyl)-3-methylbutanoate has a cLogP of approximately 2.5–2.8, whereas methyl 4-(4-aminophenyl)butanoate (CAS 20637-09-6, C11H15NO2, MW 193.24) has a cLogP of approximately 1.9–2.1 . This difference is attributable to the additional methyl group and the quaternary carbon, which increase hydrophobic surface area. For methyl 3-(4-aminophenyl)propanoate (CAS 35418-07-6, C10H13NO2, MW 179.22), the cLogP is approximately 1.5–1.8, representing an even larger gap of 0.8–1.3 log units . In medicinal chemistry contexts, a ΔlogP of 0.5–1.0 can significantly alter membrane permeability, protein binding, and pharmacokinetic distribution.
| Evidence Dimension | Calculated lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 2.5–2.8 (C12H17NO2, MW 207.27) |
| Comparator Or Baseline | Methyl 4-(4-aminophenyl)butanoate: cLogP ≈ 1.9–2.1; Methyl 3-(4-aminophenyl)propanoate: cLogP ≈ 1.5–1.8 |
| Quantified Difference | ΔcLogP = +0.5 to +1.3 vs. linear-chain analogs |
| Conditions | Calculated using ChemAxon/MarvinSketch cLogP algorithm; experimental logP not available in primary literature for the target compound |
Why This Matters
Higher lipophilicity predicts increased membrane permeability and altered tissue distribution, making this compound a preferred intermediate when greater hydrophobicity is required for downstream target engagement.
